

AT-2266 (Enoxacin): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Antibacterial agent 266

Cat. No.: B2672701

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-2266, more commonly known as enoxacin, is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.[1] With the chemical formula $C_{15}H_{17}FN_4O_3$, it belongs to the 1,8-naphthyridine class of antibiotics.[2] Enoxacin exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria by interfering with bacterial DNA replication.[3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, antibacterial activity, and key experimental protocols related to AT-2266 for researchers and drug development professionals.

Chemical Structure and Properties

AT-2266 is chemically identified as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperaziny)-1,8-naphthyridine-3-carboxylic acid.[5]

Molecular Structure:

Table 1: Chemical and Physical Properties of AT-2266 (Enoxacin)

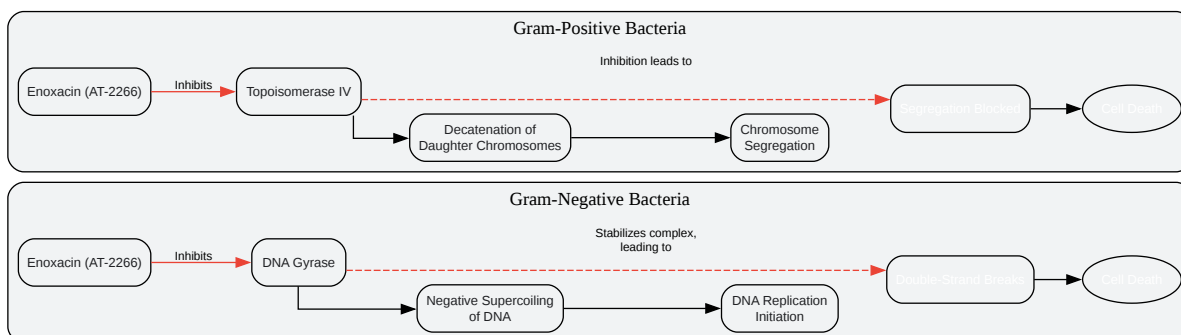
Property	Value	Reference
IUPAC Name	1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acid	[3]
Synonyms	AT-2266, CI-919, Enoxacin	[1]
CAS Number	74011-58-8	[3]
Molecular Formula	C ₁₅ H ₁₇ FN ₄ O ₃	[3]
Molar Mass	320.32 g/mol	[3]
Melting Point	220 to 224 °C (428 to 435 °F)	[3]

Mechanism of Action

Enoxacin's bactericidal effect stems from its inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

- **Inhibition of DNA Gyrase:** In Gram-negative bacteria, DNA gyrase is the primary target. This enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication. Enoxacin binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.[4]
- **Inhibition of Topoisomerase IV:** In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating interlinked daughter DNA molecules following replication. By inhibiting topoisomerase IV, enoxacin prevents the segregation of the newly replicated chromosomes, leading to a cessation of cell division and bacterial death.[4]

The dual-targeting mechanism of enoxacin contributes to its broad spectrum of activity and can help to minimize the development of bacterial resistance.



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Diagram 1: Mechanism of Action of Enoxacin (AT-2266)

Antibacterial Activity and Pharmacokinetics

Enoxacin demonstrates a broad spectrum of in vitro activity against a variety of clinically relevant pathogens. Its pharmacokinetic profile is characterized by rapid oral absorption and a relatively long half-life.

Table 2: In Vitro Antibacterial Activity of Enoxacin (MIC₉₀ in µg/mL)

Bacterial Species	MIC ₉₀ (µg/mL)	Reference
Escherichia coli	≤0.8	[6]
Klebsiella pneumoniae	≤0.8	[6]
Enterobacter spp.	≤0.8	[6]
Serratia spp.	≤0.8	[6]
Proteus mirabilis	≤0.8	[6]
Pseudomonas aeruginosa	≤3.1	[6]
Haemophilus influenzae	<0.1	[6]
Neisseria gonorrhoeae	<0.1	[6]
Staphylococcus aureus	3.1	[6]

Table 3: Pharmacokinetic Parameters of Enoxacin in Healthy Volunteers

Parameter	Value	Reference
Bioavailability (oral)	~89%	[7]
Plasma Protein Binding	35-40%	[3]
Elimination Half-life	3-6 hours	[3]
Peak Plasma Concentration (400 mg oral dose)	2-4.4 µg/mL	[8]
Primary Route of Excretion	Renal	[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

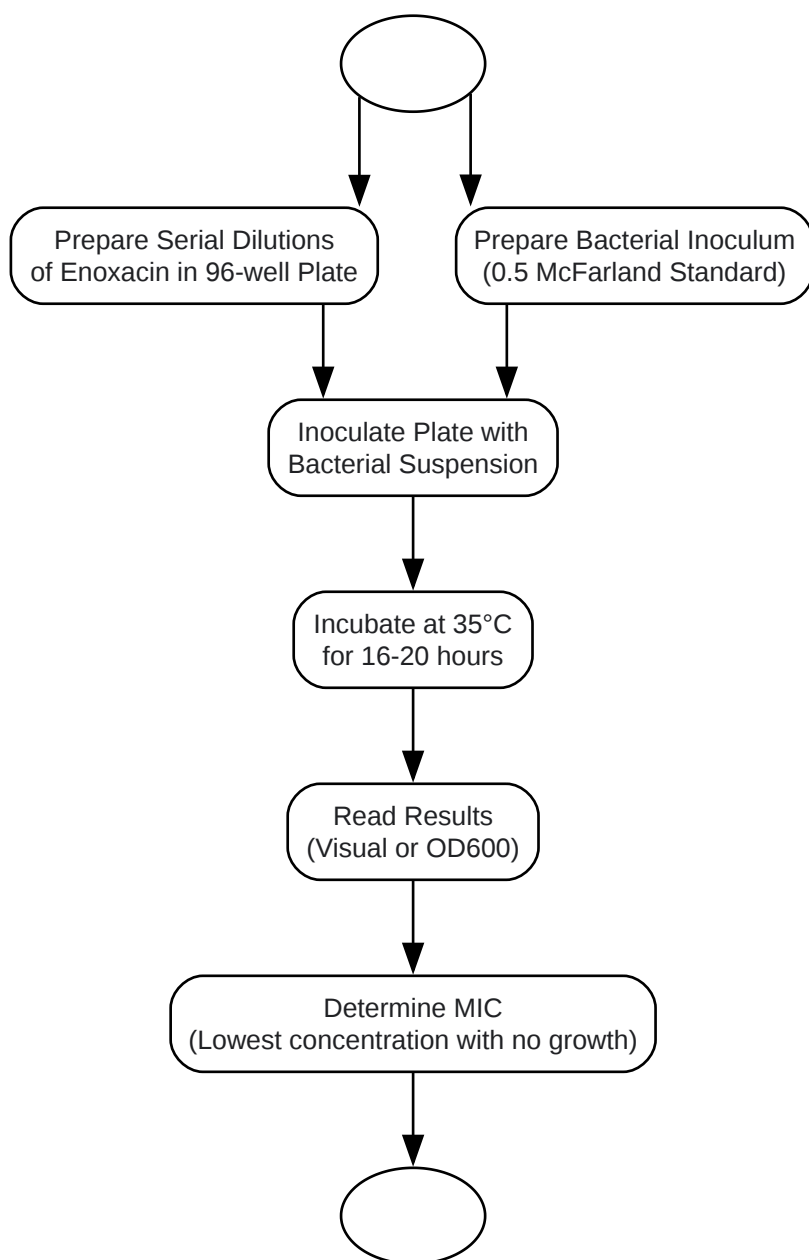
Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Enoxacin (AT-2266) stock solution
- Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
- Sterile saline or broth for dilutions
- Incubator ($35 \pm 2^{\circ}\text{C}$)
- Microplate reader (optional)

Procedure:

- Preparation of Enoxacin Dilutions:
 - Prepare a stock solution of enoxacin in a suitable solvent.
 - Perform serial twofold dilutions of the enoxacin stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.008 to 128 $\mu\text{g/mL}$).
 - Include a growth control well (CAMHB with inoculum but no enoxacin) and a sterility control well (CAMHB only).
- Inoculum Preparation:
 - Select 3-5 well-isolated colonies of the test organism from a fresh agar plate.
 - Transfer the colonies to a tube containing sterile saline or broth.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8 \text{ CFU/mL}$).

- Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
 - Inoculate each well (except the sterility control) with the prepared bacterial suspension.
 - Cover the plate and incubate at $35 \pm 2^\circ\text{C}$ in ambient air for 16-20 hours.
- Interpretation of Results:
 - After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of enoxacin that completely inhibits visible growth of the organism.
 - Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD_{600}) to determine growth inhibition.



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Diagram 2: Workflow for MIC Determination

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This protocol is based on a standard in vitro assay to measure the inhibition of DNA gyrase supercoiling activity.

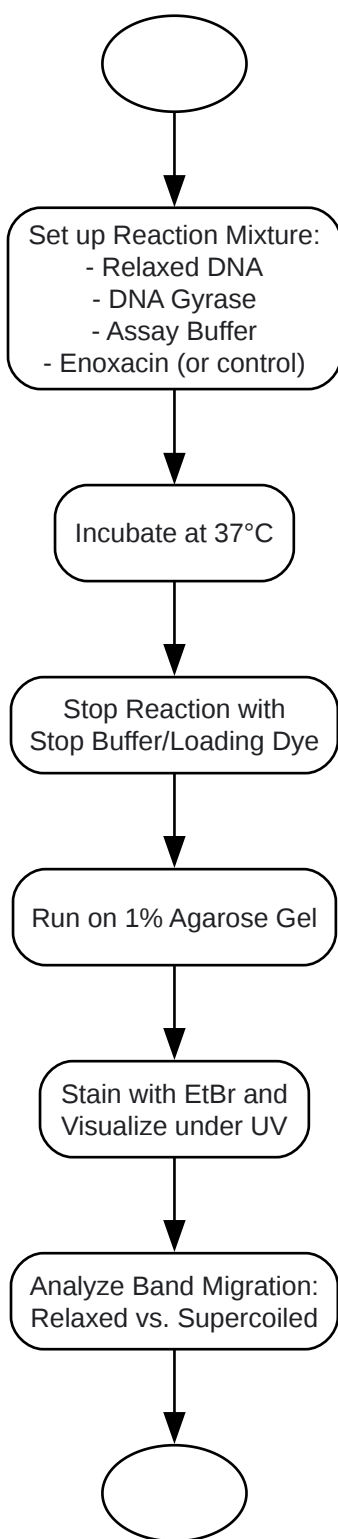
Materials:

- Purified bacterial DNA gyrase (GyrA and GyrB subunits)
- Relaxed plasmid DNA (e.g., pBR322)
- 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 32.5% glycerol)
- Enoxacin (AT-2266) solutions at various concentrations
- Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
- Agarose gel (1%) and electrophoresis apparatus
- Ethidium bromide or other DNA stain
- UV transilluminator and gel documentation system

Procedure:

- Reaction Setup:
 - On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:
 - 4 µL of 5X Assay Buffer
 - x µL of sterile water
 - 1 µL of relaxed plasmid DNA (e.g., 0.5 µg)
 - 1 µL of enoxacin solution (or solvent control)
 - 1 µL of DNA gyrase enzyme (e.g., 1 unit)
 - The final volume should be 20 µL.
- Incubation:
 - Incubate the reaction mixtures at 37°C for 30-60 minutes.

- Reaction Termination:
 - Stop the reaction by adding 4 μ L of Stop Buffer/Loading Dye.
- Agarose Gel Electrophoresis:
 - Load the entire reaction mixture into the wells of a 1% agarose gel.
 - Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
- Visualization and Analysis:
 - Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
 - Relaxed plasmid DNA will migrate slower than supercoiled DNA.
 - The concentration of enoxacin that inhibits 50% of the supercoiling activity (IC_{50}) can be determined by quantifying the band intensities.



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Diagram 3: DNA Gyrase Inhibition Assay Workflow

Conclusion

AT-2266 (enoxacin) is a potent fluoroquinolone antibiotic with a well-defined mechanism of action and a broad spectrum of antibacterial activity. This technical guide provides essential information for researchers working with this compound, including its chemical properties, mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation. The provided methodologies for MIC determination and DNA gyrase inhibition assays serve as a foundation for further in vitro and in vivo studies.

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